Chemical structure and molecular weight of 5-methylisoxazole-4-carboxamide
Chemical structure and molecular weight of 5-methylisoxazole-4-carboxamide
The following technical guide provides an in-depth analysis of 5-methylisoxazole-4-carboxamide , a critical heterocyclic scaffold in medicinal chemistry. This document is structured to serve researchers and drug development professionals, moving from fundamental chemical identity to synthesis, structural dynamics, and pharmaceutical applications.[1]
Executive Summary
5-Methylisoxazole-4-carboxamide (CAS: 1097817-28-1) is a heteroaromatic primary amide serving as a foundational pharmacophore in the synthesis of disease-modifying antirheumatic drugs (DMARDs).[1] It represents the unsubstituted core scaffold of Leflunomide and its active metabolite, Teriflunomide .
While often overshadowed by its substituted derivatives, the primary amide is a distinct chemical entity. Its stability and reactivity are governed by the isoxazole ring's unique electronic properties—specifically the lability of the N-O bond under basic conditions, a feature exploited in the bioactivation of isoxazole-based prodrugs.[1]
Chemical Identity & Physicochemical Properties
The following table consolidates the core identifiers and physical constants for the molecule. Note the distinction between the primary amide and its carboxylic acid precursor (MIA).
Table 1: Chemical Specifications
| Property | Data | Notes |
| IUPAC Name | 5-Methylisoxazole-4-carboxamide | Also known as 5-methyl-1,2-oxazole-4-carboxamide |
| CAS Registry Number | 1097817-28-1 | Distinct from the acid (42831-50-5) and Leflunomide (75706-12-6) |
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | Exact Mass: 126.0429 |
| SMILES | Cc1onc(c1)C(=O)N | |
| InChIKey | VQBXUKGMJCPBMF-UHFFFAOYSA-N | (Note: Key for the core scaffold) |
| Physical State | Solid (Crystalline) | Typically white to off-white powder |
| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents due to polarity |
Structural Analysis & Molecular Geometry
The Isoxazole Core
The 5-methylisoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms (1,2-azole).[1]
-
Aromaticity: The ring possesses 6
-electrons (4 from the carbons/nitrogen double bonds + 2 from the oxygen lone pair), satisfying Hückel’s rule.[1] -
Electronic Distribution: The oxygen atom is electronegative, pulling density from the ring, while the nitrogen lone pair contributes to basicity. However, the 4-carboxamide group is electron-withdrawing, reducing the electron density of the ring and increasing the acidity of the C-3 proton (if unsubstituted) or the methyl protons at C-5.[1]
The Labile N-O Bond (The "Switch")
A defining feature of this scaffold is the chemical instability of the N-O bond under basic conditions.
-
Mechanism: Strong bases can deprotonate the methyl group (or C-3), leading to a rearrangement that cleaves the N-O bond.[1]
-
Pharmacological Relevance: In Leflunomide , this ring opening is the in vivo activation step that converts the prodrug into the active metabolite (Teriflunomide), which forms a planar enolic nitrile structure capable of inhibiting Dihydroorotate Dehydrogenase (DHODH).
Synthesis & Manufacturing Protocols
The synthesis of 5-methylisoxazole-4-carboxamide typically proceeds via the 5-Methylisoxazole-4-carboxylic acid (MIA) intermediate.[1] The following protocol outlines the industrial standard route, optimized for yield and purity.
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis from ethyl acetoacetate to the primary amide.
Detailed Experimental Protocol
Step 1: Synthesis of the Acid Precursor (MIA)
-
Condensation: React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetate.
-
Cyclization: Treat the intermediate with hydroxylamine hydrochloride (
) in ethanol. This closes the ring to form ethyl 5-methylisoxazole-4-carboxylate.[1] -
Hydrolysis: Reflux the ester in acidic media (e.g., HCl/Acetic Acid) to yield 5-methylisoxazole-4-carboxylic acid (MIA) .[1][2]
-
Quality Check: MIA Melting Point: 145–148°C.[3]
-
Step 2: Activation to Acid Chloride (MIA-Cl)
-
Suspend MIA (1.0 eq) in toluene.
-
Add Thionyl Chloride (
, 1.1 eq) dropwise at 25–30°C. -
Heat to 70–80°C for 3–4 hours until gas evolution ceases.
-
Remove excess
via vacuum distillation. The residue is the reactive acid chloride.
Step 3: Amidation (Formation of Target)
-
Dissolve/suspend the crude MIA-Cl in dry Dichloromethane (DCM) or Toluene.
-
Cool to 0–5°C.
-
Ammonolysis: Bubble anhydrous Ammonia gas (
) through the solution OR add aqueous Ammonium Hydroxide ( ) dropwise while maintaining low temperature to prevent ring opening (base-catalyzed degradation).[1] -
Workup: Filter the precipitated solid. Wash with cold water to remove ammonium salts. Recrystallize from Ethanol/Water.
Analytical Characterization
To validate the structure of 5-methylisoxazole-4-carboxamide, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-
, 400 MHz):
Mass Spectrometry (MS)
-
ESI-MS (+):
-
[M+H]⁺: Calculated
; Observed . -
Fragmentation: Loss of
( ) or loss of the carboxamide group ( ) are common fragmentation pathways.[1]
-
Infrared Spectroscopy (IR)
-
Amide I Band: ~1660–1690 cm⁻¹ (C=O stretch).
-
Amide II Band: ~1600–1620 cm⁻¹ (N-H bend).
-
N-H Stretch: 3150–3400 cm⁻¹ (Doublet for primary amide).
Applications in Drug Discovery
The Leflunomide Connection
While 5-methylisoxazole-4-carboxamide is a stable intermediate, its N-substituted derivatives are the primary pharmaceutical agents.[1]
-
Leflunomide: N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide.[1][5]
-
Mechanism: The isoxazole ring serves as a "masked" form of the active inhibitor. In vivo, the ring opens to form the malononitrilamide active metabolite (A77 1726), which inhibits the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) , halting pyrimidine synthesis in rapidly dividing T-cells.[1]
Research Applications
-
Fragment-Based Drug Design (FBDD): The molecule is used as a low-molecular-weight fragment to screen for binding pockets in enzymes requiring amide recognition motifs.[1]
-
Agrochemicals: Isoxazole-4-carboxamides are also explored as herbicides, specifically targeting plant D1 proteases.[1]
References
-
PubChem. (2025).[6] 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (Leflunomide Impurity).[1][7] National Library of Medicine. Available at: [Link][1]
-
Laha, T. K., & Sen, S. (2017).[3] A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products. Journal of Applied Pharmaceutical Science, 7(05), 103-110.[1] Available at: [Link][1]
-
V & V Pharma Industries. (2025). 5-Methylisoxazole-4-carboxylic Acid Manufacturer Specifications. Available at: [Link][1]
-
Qandil, M., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI, Pharmaceuticals. Available at: [Link][1]
-
American Elements. (2025). 5-Methylisoxazole-4-carboxamide Product Data. Available at: [Link][1]
Sources
- 1. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study [mdpi.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. Ethyl acetoacetate sodium salt Ethyl sodioacetoacetate 20412-62-8 [sigmaaldrich.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
